molecular formula C16H14ClFN4S B5282424 2-{5-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine

2-{5-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B5282424
M. Wt: 348.8 g/mol
InChI Key: CEXAMZXTTKOJJJ-UHFFFAOYSA-N
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Description

2-{5-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine is a complex organic compound characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a chlorofluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine typically involves multiple steps, starting with the preparation of the key intermediate, 2-chloro-4-fluorobenzyl bromide. This intermediate is synthesized by reacting 2-chloro-4-fluorotoluene with N-bromosuccinimide . The subsequent steps involve the formation of the triazole ring and the attachment of the pyridine ring under specific reaction conditions, including the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups onto the benzyl or pyridine rings .

Scientific Research Applications

2-{5-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{5-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluorobenzyl bromide
  • 2-chloro-5-fluorobenzyl bromide
  • 2-chloro-4-fluorobenzoic acid

Uniqueness

2-{5-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

2-[5-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN4S/c1-2-22-15(14-5-3-4-8-19-14)20-21-16(22)23-10-11-6-7-12(18)9-13(11)17/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXAMZXTTKOJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=C(C=C2)F)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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